2-Methoxy-4-nitrobenzenesulfonamide
Overview
Description
2-Methoxy-4-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H8N2O5S It is a derivative of benzenesulfonamide, featuring a methoxy group at the 2-position and a nitro group at the 4-position on the benzene ring
Mechanism of Action
Target of Action
2-Methoxy-4-nitrobenzenesulfonamide is a sulfonamide compound . Sulfonamides are known to target enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of p-aminobenzoic acid (PABA) in the synthesis of folic acid . This is essential for the further production of DNA in bacteria . By inhibiting this process, sulfonamides prevent bacterial multiplication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid metabolism cycle . By acting as a competitive inhibitor of PABA, this compound disrupts the synthesis of folic acid, which is crucial for DNA production in bacteria . This disruption leads to the inhibition of bacterial growth and multiplication .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and multiplication . By disrupting the folic acid metabolism cycle, this compound prevents the production of DNA in bacteria, thereby inhibiting their ability to multiply .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the overuse and misuse of antibiotics, including sulfonamides, and their release into the environment can potentially pose a threat to animals and microbial communities in soil and aquatic environments . Therefore, it’s crucial to consider these environmental factors when assessing the overall impact of this compound.
Biochemical Analysis
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Studies on threshold effects, as well as toxic or adverse effects at high doses, are currently lacking .
Metabolic Pathways
Information on the enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-nitrobenzenesulfonamide typically involves the nitration of 2-methoxybenzenesulfonamide. The reaction is carried out using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 4-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Reduction: 2-Methoxy-4-aminobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-nitrobenzenesulfonamide
- 2-Nitrobenzenesulfonamide
- 4-Nitrobenzenesulfonamide
Uniqueness
2-Methoxy-4-nitrobenzenesulfonamide is unique due to the presence of both a methoxy and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
2-methoxy-4-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5S/c1-14-6-4-5(9(10)11)2-3-7(6)15(8,12)13/h2-4H,1H3,(H2,8,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPBJHBJQTTZKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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